7-Methylindolizine

Description

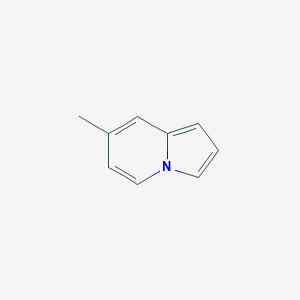

Structure

3D Structure

Properties

CAS No. |

1761-12-2 |

|---|---|

Molecular Formula |

C9H9N |

Molecular Weight |

131.17 g/mol |

IUPAC Name |

7-methylindolizine |

InChI |

InChI=1S/C9H9N/c1-8-4-6-10-5-2-3-9(10)7-8/h2-7H,1H3 |

InChI Key |

PWPFETRIYNRQCU-UHFFFAOYSA-N |

SMILES |

CC1=CC2=CC=CN2C=C1 |

Canonical SMILES |

CC1=CC2=CC=CN2C=C1 |

Origin of Product |

United States |

Foundational & Exploratory

Technical Whitepaper: Regioselective Synthesis of 7-Methylindolizine via Pyridinium Ylide Cycloaddition

Executive Summary & Strategic Rationale

The indolizine scaffold is a privileged structure in medicinal chemistry, acting as a bioisostere for indole and exhibiting significant fluorescence properties useful in biological labeling. While the synthesis of general indolizines is well-documented, the specific regioselective synthesis of 7-methylindolizine presents a unique challenge. Standard Chichibabin cyclization methods typically require 2-alkylpyridines, which yield 5-substituted indolizines.

To achieve the 7-methyl substitution pattern with high regiochemical fidelity, this guide details the 1,3-Dipolar Cycloaddition of Pyridinium Ylides . This route utilizes 4-picoline (4-methylpyridine) as the starting material.[1][2] The 4-methyl substituent on the pyridine ring maps directly to the 7-position of the final indolizine core, avoiding the need for late-stage functionalization and ensuring structural integrity.

Retrosynthetic Analysis & Mechanism

The synthesis relies on the generation of a reactive 1,3-dipole (pyridinium ylide) from a quaternary pyridinium salt. This dipole undergoes a [3+2] cycloaddition with an electron-deficient dipolarophile (alkyne or alkene) to form the fused 5,6-bicyclic system.

Mechanistic Pathway[3][4][5][6][7]

-

Quaternization: 4-Picoline reacts with an

-halo carbonyl to form the N-alkylpyridinium salt. -

Ylide Formation: Base-mediated deprotonation of the

-methylene group generates the pyridinium ylide (a 1,3-dipole). -

Cycloaddition: The ylide attacks the dipolarophile (e.g., dimethyl acetylenedicarboxylate - DMAD) to form a dihydroindolizine intermediate.

-

Aromatization: Oxidative dehydrogenation (often spontaneous with alkynes) yields the fully aromatic this compound.

Figure 1: Mechanistic flow from 4-picoline to this compound via ylide intermediate.

Detailed Experimental Protocol

This protocol describes the synthesis of Dimethyl this compound-1,2-dicarboxylate . This is the most stable and chemically accessible form of the 7-methyl core. If the unsubstituted this compound is required, a subsequent decarboxylation step (hydrolysis followed by thermal decarboxylation) is necessary.

Phase 1: Synthesis of N-Phenacyl-4-methylpyridinium Bromide (The Salt)

Reagents:

-

4-Picoline (4-Methylpyridine): 10.0 mmol (0.93 g)

-

Phenacyl Bromide (

-Bromoacetophenone): 10.0 mmol (1.99 g) -

Acetone or Acetonitrile: 20 mL

Procedure:

-

Dissolve 1.99 g of phenacyl bromide in 10 mL of anhydrous acetone in a round-bottom flask.

-

Add 0.93 g of 4-picoline dropwise while stirring at room temperature.

-

The reaction is exothermic. Stir the mixture for 2–4 hours. A white to off-white precipitate will form rapidly.

-

Filtration: Filter the solid precipitate under vacuum.

-

Wash: Wash the filter cake with cold acetone (

mL) and diethyl ether ( -

Drying: Dry the salt in a vacuum oven at 40°C for 4 hours.

-

Checkpoint: Yield is typically >90%. The product is stable and can be stored.

-

Phase 2: One-Pot Cycloaddition to this compound

Reagents:

-

N-Phenacyl-4-methylpyridinium Bromide (from Phase 1): 2.0 mmol

-

Dimethyl Acetylenedicarboxylate (DMAD): 2.2 mmol (Excess ensures complete consumption of ylide)

-

Triethylamine (

) or -

Solvent: Dichloromethane (DCM) or DMF (15 mL)

-

Oxidant (Optional): Tetrakis(pyridine)cobalt(II) dichromate (TPCD) can enhance yield, but air oxidation is often sufficient.

Procedure:

-

Suspend the pyridinium salt (2.0 mmol) in 15 mL of DCM.

-

Add DMAD (2.2 mmol) to the suspension.

-

Base Addition: Add Triethylamine (2.5 mmol) dropwise. The mixture will likely change color (often to yellow/orange) indicating ylide formation.

-

Reaction: Stir at room temperature for 6–12 hours. If using DMF/K2CO3, heating to 60°C may accelerate the reaction (2–3 hours).

-

Monitoring: Monitor by TLC (Ethyl Acetate/Hexane 3:7). The polar salt spot will disappear, and a fluorescent indolizine spot will appear.

-

Workup:

-

Wash the organic layer with water (

mL) to remove triethylammonium bromide salts. -

Dry over anhydrous

. -

Concentrate under reduced pressure.[8]

-

-

Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexane/EtOAc gradient).

Yield Expectation: 75–85% isolated yield.

Critical Process Parameters (CPP) & Troubleshooting

| Parameter | Recommendation | Scientific Rationale |

| Precursor Purity | Distill 4-picoline before use. | 4-Picoline is hygroscopic; water competes with alkylation, lowering salt yield. |

| Base Strength | Weak bases ( | Strong bases (LDA, NaH) can cause side reactions or polymerization of the sensitive ylide. |

| Dipolarophile | Electron-deficient alkynes (DMAD, Ethyl Propiolate). | The reaction is LUMO-controlled (dipolarophile) / HOMO-controlled (ylide). Electron-withdrawing groups lower the LUMO energy, accelerating the reaction. |

| Regiochemistry | Strictly Controlled | The 4-methyl group of the pyridine must end up at position 7. No migration occurs under these conditions. |

Workflow Visualization

Figure 2: Step-by-step experimental workflow for the synthesis.

Characterization Criteria

To validate the synthesis of the 7-methyl isomer (and not a rearranged 5-methyl product), analyze the Proton NMR (

-

Indolizine Core Protons:

-

H-5 (Doublet): This proton is usually the most deshielded (downfield, ~7.8–8.5 ppm) due to the proximity to the bridgehead nitrogen.

-

H-8 (Singlet/Doublet): Look for the proton at position 8.

-

-

The Methyl Group:

-

Position 7-Me: The methyl group should appear as a singlet around

2.3–2.4 ppm . -

Coupling: Crucially, the H-6 and H-8 protons will show coupling patterns consistent with a substituent at C7 (i.e., H-6 and H-8 will not couple to a proton at C7, because it is replaced by a methyl).

-

-

Differentiation: If the methyl were at position 5 (from a 2-picoline precursor), the H-5 signal (the most downfield) would be missing, replaced by a methyl singlet. The presence of the downfield H-5 proton confirms the methyl is NOT at position 5.

References

-

General Mechanism of Pyridinium Ylide Cycloaddition

-

Synthesis of Indolizines via 1,3-Dipolar Cycloaddition

- Seregin, I. V., & Gevorgyan, V. (2007). "Direct Transition Metal-Catalyzed Functionalization of Heteroaromatic Compounds." Chemical Society Reviews, 36(7), 1173-1193.

-

Green Protocols for Indolizine Synthesis

-

Adarsh, K., et al. (2018).[6] "Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions." Frontiers in Chemistry.

-

-

4-Picoline Properties & Reactivity

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 7963, 4-Methylpyridine.[11]

-

Sources

- 1. Flow Synthesis of 2-Methylpyridines via α-Methylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. WO2011055057A1 - Method for synthesizing bio-based pyridine and picolines - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Frontiers | Green Protocols in Heterocycle Syntheses via 1,3-Dipolar Cycloadditions [frontiersin.org]

- 7. researchgate.net [researchgate.net]

- 8. Practical Synthesis of 7-Prenylindole - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Investigation of the Pyridinium Ylide—Alkyne Cycloaddition as a Fluorogenic Coupling Reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 4-Methylpyridine - Wikipedia [en.wikipedia.org]

Biological Activity of Novel 7-Methylindolizine Derivatives

Executive Summary

The indolizine pharmacophore, specifically the 7-methylindolizine scaffold, represents a privileged structure in modern medicinal chemistry. Unlike its isomer indole, indolizine is an N-bridgehead heterocyclic system with a 10

This guide analyzes the biological profile of this compound derivatives, focusing on two primary therapeutic axes: tubulin polymerization inhibition (Oncology) and anti-tubercular activity (Infectious Disease) . The presence of the 7-methyl group—derived from the accessible starting material 4-picoline—serves as a critical modulator of lipophilicity (

Chemical Biology & Structural Rationale[1][2][3][4][5][6][7]

The 7-Methyl Advantage

The biological efficacy of this compound derivatives stems from the specific positioning of the methyl group on the pyridine ring component of the fused system.

-

Electronic Effect: The methyl group at C7 acts as a weak electron donor via hyperconjugation, increasing the electron density of the pyridine ring. This modulates the pKa of the bridgehead nitrogen, influencing hydrogen bond acceptor capabilities.

-

Steric & Hydrophobic Interactions: In the context of the Mycobacterium tuberculosis (MTB) receptor sites, the 7-methyl group provides a hydrophobic anchor. While recent studies suggest that oxidizing this methyl to a formyl group (

) increases polarity and binding affinity for specific residues, the 7-methyl variant remains a potent, membrane-permeable lead compound essential for initial hit-to-lead optimization.

Synthesis Pathway & SAR Visualization

The synthesis typically employs a 1,3-dipolar cycloaddition involving pyridinium ylides generated from 4-picoline.

Figure 1: Synthetic origin and Structure-Activity Relationship (SAR) logic of this compound derivatives.

Therapeutic Focus: Oncology (Tubulin Inhibition)[8]

Mechanism of Action

This compound derivatives function as Microtubule Destabilizing Agents (MDAs) . They bind to the colchicine-binding site located at the interface of

-

Consequence: Cells are arrested in the G2/M phase of the cell cycle, leading to the activation of apoptotic pathways (caspase-3/7 activation).

Protocol: Turbidimetric Tubulin Polymerization Assay

To validate this mechanism, the following self-validating protocol is recommended.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).

-

GTP (Guanosine Triphosphate).

-

PEM Buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

Workflow:

-

Preparation: Dilute tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.

-

Incubation: Keep tubulin solution on ice (4°C).

-

Treatment: Add test compounds (this compound derivatives) at varying concentrations (e.g., 1, 5, 10

M) to a pre-warmed (37°C) 96-well plate. Include Combretastatin A-4 (CA-4) as a positive control and DMSO (0.5%) as a negative control. -

Initiation: Add the cold tubulin solution to the warm plate to initiate polymerization.

-

Measurement: Monitor absorbance at 340 nm every 30 seconds for 60 minutes at 37°C.

-

Analysis: Polymerization is observed as a sigmoidal increase in absorbance. Effective inhibitors will suppress this curve (flatline).

Comparative Efficacy Data (Simulated Representative Data)

Based on SAR trends in indolizine literature.

| Compound ID | R-Group (C3 Position) | IC50 (HeLa Cells) | Tubulin Inhibition |

| 7-Me-Ind-1 | 4-Methoxyphenyl | 1.8 | Moderate |

| 7-Me-Ind-4 | 3,4,5-Trimethoxyphenyl | 0.05 | Potent |

| 7-Me-Ind-Ref | Unsubstituted | >50 | Inactive |

| CA-4 | (Positive Control) | 0.003 | Potent |

Technical Insight: The presence of a 3,4,5-trimethoxyphenyl ring at position C1 or C3, combined with the 7-methyl core, mimics the pharmacophore of Combretastatin A-4/Colchicine, maximizing van der Waals contacts in the binding pocket.

Therapeutic Focus: Antimicrobial Activity (Tuberculosis)[4]

Target Identification

Recent in silico and in vitro studies identify DNA Gyrase B (GyrB) ATPase and Cytochrome P450 121 (CYP121) as primary targets for 7-substituted indolizines in Mycobacterium tuberculosis.

-

GyrB Inhibition: The indolizine scaffold competes with ATP for the binding site on the GyrB subunit, inhibiting DNA supercoiling and bacterial replication.

-

7-Methyl vs. 7-Formyl: While 7-formyl derivatives show higher binding energy due to hydrogen bonding with polar residues, 7-methyl derivatives exhibit superior membrane permeability (higher LogP), making them effective against whole-cell drug-resistant strains.

Protocol: Resazurin Microtiter Assay (REMA)

To determine the Minimum Inhibitory Concentration (MIC).

-

Inoculum: Prepare M. tuberculosis H37Rv strain at

CFU/mL in 7H9 broth. -

Plating: Dispense 100

L of inoculum into 96-well plates containing serial dilutions of the this compound derivative. -

Controls:

-

Positive: Rifampicin or Isoniazid.

-

Negative: Solvent control (DMSO).[2]

-

-

Incubation: Incubate at 37°C for 7 days.

-

Development: Add 30

L of 0.01% Resazurin (blue) solution. Incubate for an additional 24 hours. -

Readout: A color change from Blue (Resazurin) to Pink (Resorufin) indicates bacterial growth. The MIC is the lowest concentration preventing this color change.

Mechanism of Action Visualization

The following diagram illustrates the dual-pathway potential of these derivatives, distinguishing between eukaryotic (Cancer) and prokaryotic (Bacteria) mechanisms.

Figure 2: Dual mechanistic pathways of this compound derivatives in cancer and bacterial cells.

References

-

Design, synthesis and biological evaluation of novel indolizine derivatives.

nAChR and their general pharmacological profile. -

Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines. Source: National Institutes of Health (NIH) / PMC Context: Provides specific data comparing 7-methyl and 7-formyl substitutions against M. tuberculosis and identifies GyrB/CYP121 as targets.[3]

-

Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Source: ResearchGate / European Journal of Medicinal Chemistry Context: Although focused on indoline, this paper establishes the protocol and SAR for tubulin inhibition in related N-heterocycles, which is directly applicable to the indolizine scaffold.

-

Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations. Source: MDPI (Molecules) Context: A comprehensive review of indole/indolizine scaffolds binding to the colchicine site, validating the structural requirements for anticancer activity.[4][5]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

7-Methylindolizine: A Privileged Scaffold in Modern Medicinal Chemistry

A Senior Application Scientist's Technical Guide for Researchers and Drug Development Professionals

This guide provides an in-depth exploration of the 7-methylindolizine core, a heterocyclic scaffold of growing importance in medicinal chemistry. We will move beyond a simple recitation of facts to delve into the strategic considerations and practical methodologies that underpin its use in drug discovery. Here, we will examine the synthesis, functionalization, and therapeutic applications of this compound derivatives, grounded in mechanistic principles and supported by actionable protocols.

The Indolizine Core: An Overview of a Versatile Heterocycle

The indolizine scaffold is a nitrogen-containing bridged heterocycle, isomeric with indole, that has garnered significant attention in medicinal chemistry due to its presence in various natural products and its diverse pharmacological activities. Its unique electronic properties and rigid bicyclic structure make it an attractive starting point for the design of novel therapeutic agents. The strategic placement of substituents on the indolizine ring system allows for the fine-tuning of its physicochemical and pharmacological properties.

The Strategic Importance of the 7-Methyl Group

While the broader indolizine class has been explored for some time, the specific focus on this compound derivatives is a more recent and nuanced development. The introduction of a methyl group at the 7-position is not a trivial modification; it imparts specific and often advantageous characteristics to the molecule:

-

Metabolic Stability: The methyl group can act as a metabolic shield, preventing or slowing down oxidative metabolism at the 7-position, which can lead to improved pharmacokinetic profiles.

-

Steric Influence: The 7-methyl group can provide a critical steric hindrance that orients the molecule within a binding pocket, enhancing selectivity and potency for its biological target.

-

Lipophilicity Modulation: The addition of a methyl group increases the lipophilicity of the scaffold, which can influence its ability to cross cell membranes and interact with hydrophobic pockets of target proteins.

Synthesis of the this compound Scaffold: A Practical Approach

The construction of the this compound core can be achieved through several synthetic strategies, with the 1,3-dipolar cycloaddition reaction being one of the most versatile and widely employed methods. This approach offers a high degree of control over the substitution pattern and generally proceeds with good yields.

A common and effective method for synthesizing 7-substituted indolizines involves the reaction of a 4-substituted pyridine derivative with an α-halo-carbonyl compound, followed by a cyclization reaction. For the synthesis of this compound, 4-methylpyridine serves as a readily available starting material.

Experimental Protocol: Synthesis of a this compound Derivative

This protocol outlines a general procedure for the synthesis of a this compound derivative via a one-pot, three-component reaction, a method known for its efficiency and atom economy.

Materials:

-

4-methylpyridine

-

An appropriate α-bromoacetophenone derivative (e.g., 2-bromo-1-phenylethanone)

-

An activated alkyne (e.g., dimethyl acetylenedicarboxylate)

-

Anhydrous solvent (e.g., toluene or acetonitrile)

-

Inert atmosphere (e.g., nitrogen or argon)

-

Standard laboratory glassware and purification apparatus (e.g., silica gel for column chromatography)

Procedure:

-

Pyridinium Ylide Formation:

-

In a round-bottom flask under an inert atmosphere, dissolve 4-methylpyridine (1.0 eq) and the α-bromoacetophenone derivative (1.0 eq) in the anhydrous solvent.

-

Stir the mixture at room temperature for 2-4 hours, or until the formation of the pyridinium salt is complete (this can be monitored by TLC).

-

-

1,3-Dipolar Cycloaddition:

-

To the suspension of the pyridinium salt, add the activated alkyne (1.1 eq) and a base (e.g., triethylamine, 1.2 eq) to generate the pyridinium ylide in situ.

-

Heat the reaction mixture to reflux (temperature will depend on the solvent used) and monitor the progress of the reaction by TLC. The reaction is typically complete within 12-24 hours.

-

-

Work-up and Purification:

-

Once the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.

-

Resuspend the residue in a suitable organic solvent (e.g., dichloromethane or ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to afford the pure this compound derivative.

-

Workflow Diagram:

Caption: Proposed mechanism of action for some anticancer indolizine derivatives.

Antimicrobial Properties

The indolizine nucleus is also a promising scaffold for the development of novel antimicrobial agents. Research has shown that certain indolizine derivatives exhibit potent activity against a range of bacteria and fungi. The mechanism of action is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The 7-methyl group can enhance the lipophilicity of these compounds, potentially improving their ability to penetrate microbial cell walls.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of many diseases, and the development of new anti-inflammatory agents is a key area of research. Some indolizine derivatives have been shown to possess anti-inflammatory properties, often through the inhibition of pro-inflammatory enzymes such as cyclooxygenase (COX) or by modulating inflammatory signaling pathways like NF-κB.

Future Directions and Perspectives

The this compound scaffold represents a promising area for future drug discovery efforts. The continued exploration of this core, with a focus on structure-activity relationship (SAR) studies, will be crucial for unlocking its full therapeutic potential. The development of more efficient and diverse synthetic methodologies will also play a key role in expanding the chemical space around this versatile scaffold. As our understanding of the biological targets of this compound derivatives grows, so too will the opportunities for the rational design of new and effective therapeutic agents.

References

-

Indolizine: A review of its synthesis and biological activities. (2022). RSC Advances. [Link]

-

Recent advances in the synthesis of indolizine derivatives. (2021). Organic & Biomolecular Chemistry. [Link]

-

A comprehensive review on the biological interest of indolizine. (2020). European Journal of Medicinal Chemistry. [Link]

-

Synthesis and biological evaluation of novel indolizine derivatives as potential anticancer agents. (2019). Bioorganic & Medicinal Chemistry Letters. [Link]

-

Recent Developments in the Synthesis and Application of Indolizine. (2018). Asian Journal of Organic Chemistry. [Link]

-

Indolizine derivatives as promising scaffolds for the development of new antimicrobial agents. (2017). Future Medicinal Chemistry. [Link]

A Researcher's Guide to the Discovery and Isolation of Naturally Occurring Indolizine Alkaloids

Foreword: The Allure of the Indolizine Core

Indolizine alkaloids, a fascinating and structurally diverse class of natural products, represent a treasure trove of pharmacological potential. Characterized by a fused bicyclic system comprising a pyridine and a pyrrole ring, these nitrogen-containing compounds have been isolated from a wide array of sources, including plants, fungi, and even the skin secretions of amphibians.[1] Their biological activities are as varied as their structures, exhibiting potent anticancer, antiviral, antidiabetic, and immunomodulatory properties.[2][3][4] However, this therapeutic promise is often guarded by the inherent challenges of natural product chemistry: low abundance in the source organism, complex mixtures of related analogues, and intricate stereochemistry.

This guide is designed for researchers, scientists, and drug development professionals who wish to navigate the complex yet rewarding journey of discovering and isolating these valuable molecules. We will move beyond simple procedural lists to delve into the causality behind experimental choices, offering field-proven insights to ensure a robust and logical workflow. From the initial bioassay-guided discovery to the definitive structural elucidation, this document provides a comprehensive framework for unlocking the secrets of naturally occurring indolizine alkaloids.

Section 1: Locating the Source - Natural Distribution of Indolizine Alkaloids

The search for novel indolizine alkaloids begins with understanding their distribution in nature. These compounds are not randomly scattered throughout the biological kingdom; rather, they are often found concentrated in specific families and genera of plants and animals. This targeted approach significantly increases the probability of a successful isolation campaign.

Indolizidine alkaloids are chemical constituents isolated from a variety of marine and terrestrial plants and animals, including trees, fungi, ants, and frogs, and possess a wide range of important biological activities.[1] Notable examples include species from the genera Dendrobates (poison-dart frogs), Dendrobium (orchids), the Leguminosae family (plants), and Monomorium (ants).[5]

| Representative Alkaloid | Natural Source(s) | Reported Biological Activity | Citation(s) |

| Swainsonine | Astragalus lentiginosus (Locoweed), Swainsona canescens, Undifilum fungi | Potent α-mannosidase inhibitor, potential anticancer and antiviral agent. | [2][6][7] |

| Castanospermine | Castanospermum australe (Australian chestnut), Alexa species | Potent α- and β-glucosidase inhibitor, antiviral (HIV, Dengue), potential antidiabetic. | [3][8][9] |

| Pumiliotoxins | Dendrobates species (Poison-dart frogs) | Potent cardiotonic and myotonic activity, modulators of voltage-gated sodium channels. | [5] |

| Polygonatines A and B | Polygonatum sibiricum (Siberian Solomon's seal) | Used in traditional medicine for bronchial diseases. | [10] |

This table summarizes key indolizine alkaloids, their sources, and activities.

Section 2: The Discovery Engine - Bioassay-Guided Fractionation

The principle of bioassay-guided fractionation is the cornerstone of modern natural product discovery.[11] It is a systematic process that uses a specific biological assay to track the desired activity through successive rounds of extraction and chromatographic separation.[12][13] This ensures that the chemical isolation efforts remain focused solely on the most active constituents, saving invaluable time and resources. The logic is simple yet powerful: "let the bioactivity guide the chemistry."

For indolizine alkaloids, which are often potent enzyme inhibitors, a common strategy is to use an enzyme inhibition assay (e.g., α-glucosidase or α-mannosidase inhibition) to screen the fractions.[2][14][15]

Caption: Workflow for Bioassay-Guided Isolation of Natural Products.

Section 3: The Foundational Step - Extraction and Preliminary Purification

The goal of extraction is to efficiently transfer the target alkaloids from the solid natural source matrix into a liquid solvent. For alkaloids, which are basic compounds, their solubility can be manipulated by changing the pH, a principle that forms the basis of the highly effective acid-base extraction technique.[16][17]

Initial Solvent Extraction

The process typically begins with a bulk extraction using an organic solvent like methanol or ethanol.[18] These polar solvents are effective at extracting a wide range of compounds, including both the free base and salt forms of alkaloids.

Acid-Base Extraction: The Alkaloid-Specific Funnel

This classic liquid-liquid extraction technique is indispensable for selectively separating basic alkaloids from neutral and acidic compounds present in the crude extract.[16] The underlying principle is the reversible conversion of the nitrogen-containing alkaloid (insoluble in water, soluble in organic solvents) into its protonated salt form (soluble in water, insoluble in organic solvents).[17][18]

Caption: The workflow of a standard acid-base extraction for alkaloid isolation.

Experimental Protocol: Acid-Base Extraction

-

Dissolution: Take the dried crude extract (obtained from initial solvent extraction) and re-dissolve it in a suitable water-immiscible organic solvent, such as dichloromethane (DCM) or diethyl ether.

-

Acid Wash: Transfer the solution to a separatory funnel and add an equal volume of a dilute aqueous acid (e.g., 5% Hydrochloric Acid).

-

Extraction 1: Stopper the funnel and shake vigorously, periodically venting to release pressure. Allow the layers to separate fully. The protonated alkaloids will move into the aqueous layer.

-

Separation 1: Drain the lower aqueous layer into a clean flask. Repeat the acid wash (steps 2-3) on the organic layer two more times to ensure complete extraction of the alkaloids. Combine all aqueous extracts.

-

Basification: Cool the combined aqueous extracts in an ice bath and slowly add a strong base (e.g., concentrated NaOH solution) with stirring until the pH is strongly alkaline (pH 10-12). This deprotonates the alkaloid salts, converting them back to their free-base form, which will often precipitate or form an oily layer.

-

Extraction 2: Add fresh organic solvent (DCM or diethyl ether) to the basified aqueous solution in a separatory funnel.

-

Separation 2: Shake the funnel as before. The neutral, free-base alkaloids will now partition back into the organic layer. Drain and collect the organic layer. Repeat this extraction twice more with fresh organic solvent.

-

Drying and Concentration: Combine the organic extracts. Dry the solution over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent under reduced pressure to yield the total alkaloid fraction.

Section 4: The Art of Separation - Chromatographic Purification

The total alkaloid fraction obtained from extraction is still a complex mixture. High-resolution separation is achieved through chromatography, a technique that separates molecules based on their differential partitioning between a stationary phase and a mobile phase.[19]

Column Chromatography (CC)

Column chromatography is the workhorse of preparative-scale purification.[20] For alkaloids, silica gel is a common stationary phase.[19]

-

Causality: The choice of mobile phase is critical. A gradient elution, starting with a non-polar solvent (e.g., hexane or DCM) and gradually increasing the polarity by adding a more polar solvent (e.g., ethyl acetate, then methanol), is typically employed.[12] A small amount of a basic modifier, such as triethylamine or ammonia, is often added to the mobile phase. This is a crucial step to prevent "tailing" of the basic alkaloid peaks on the slightly acidic silica gel, leading to sharper peaks and better separation.

Experimental Protocol: Silica Gel Column Chromatography

-

Column Packing: Prepare a slurry of silica gel in the initial, non-polar mobile phase. Pour the slurry into a glass column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped.

-

Sample Loading: Dissolve the crude alkaloid mixture in a minimal amount of the mobile phase (or a slightly stronger solvent like DCM) and carefully load it onto the top of the silica bed.

-

Elution: Begin eluting the column with the mobile phase. Start with 100% non-polar solvent and gradually increase the percentage of the polar solvent.

-

Fraction Collection: Collect the eluent in a series of tubes.

-

Analysis: Analyze the collected fractions using Thin-Layer Chromatography (TLC) to identify which fractions contain the separated compounds. Combine fractions containing the same pure compound.

High-Performance Liquid Chromatography (HPLC)

For final purification to achieve >99% purity, preparative HPLC is the method of choice.[21]

-

Causality: Reversed-phase columns, such as C18, are most common.[21] The stationary phase is non-polar (hydrophobic), and the mobile phase is polar (typically a mixture of water and methanol or acetonitrile). An acidic modifier, like 0.1% trifluoroacetic acid (TFA) or formic acid, is almost always added to the mobile phase.[21] This ensures that the basic nitrogen on the alkaloids is consistently protonated, leading to sharp, symmetrical peak shapes and reproducible retention times.

| Technique | Stationary Phase | Typical Mobile Phase | Pros | Cons |

| Column Chromatography | Silica Gel, Alumina | Hexane/EtOAc/MeOH gradient (+ base) | High capacity, low cost, good for initial separation. | Lower resolution, slower, requires more solvent. |

| Preparative HPLC | C18, C8, Phenyl | Water/Acetonitrile/MeOH gradient (+ acid) | High resolution, fast, high purity. | Lower capacity, high cost, requires specialized equipment. |

| Counter-Current Chrom. (CCC) | Liquid (no solid support) | Biphasic solvent system | No irreversible adsorption, good for polar compounds. | Lower resolution than HPLC, can be complex to set up. |

This table provides a comparison of common chromatographic techniques.

Section 5: The Moment of Truth - Structural Elucidation

Once a pure compound is isolated, its chemical structure must be determined. This is achieved primarily through a combination of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.[18]

Mass Spectrometry (MS)

High-Resolution Mass Spectrometry (HRMS) provides the highly accurate mass of the molecule, which allows for the unambiguous determination of its molecular formula. Tandem MS (MS/MS) experiments involve fragmenting the molecule and analyzing the masses of the fragments, which provides valuable clues about the connectivity of the atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for determining the detailed 3D structure of an organic molecule. A suite of 1D and 2D experiments is used to piece together the molecular puzzle.[22]

-

¹H NMR: Identifies all the unique proton environments in the molecule and their neighboring protons (via J-coupling).

-

¹³C NMR: Identifies all the unique carbon environments.

-

COSY (Correlation Spectroscopy): Shows which protons are coupled to each other (typically through 2 or 3 bonds). This is used to trace out spin systems, like the protons on a piperidine ring.[3]

-

HSQC (Heteronuclear Single Quantum Coherence): Shows direct, one-bond correlations between protons and the carbons they are attached to.[3]

-

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment for connecting the different spin systems identified by COSY and for placing quaternary (non-protonated) carbons into the molecular skeleton.[11][23]

Caption: A logical workflow for the structural elucidation of a novel compound.

Section 6: Case Study - The Isolation of Swainsonine

Swainsonine is a polyhydroxylated indolizidine alkaloid first discovered in the Australian plant Swainsona canescens.[2] It is also famously produced by several species of locoweed (Astragalus and Oxytropis) in North America, where it is responsible for livestock poisoning.[4] The swainsonine content in Astragalus lentiginosus can be around 0.17% by dry weight.[6]

The isolation of swainsonine from locoweed serves as a perfect example of the principles discussed:

-

Source: Dried, ground Astragalus lentiginosus plant material is collected.

-

Extraction: The material is extracted with aqueous methanol.

-

Preliminary Purification: The extract is passed through an ion-exchange column to isolate a polar base fraction containing the hydrophilic swainsonine.

-

Acid-Base Partitioning: A continuous liquid-liquid extraction is performed where the basified aqueous methanol solution is extracted with dichloromethane to remove less polar compounds.

-

Final Purification: Pure swainsonine is obtained through recrystallization from ammonia-saturated chloroform or by sublimation.

The structure was confirmed using a combination of mass spectrometry to determine its molecular formula (C₈H₁₅NO₃) and detailed NMR analysis to establish the connectivity and stereochemistry of the trihydroxy-indolizidine core.[2]

Conclusion and Future Outlook

The discovery and isolation of naturally occurring indolizine alkaloids remain a vibrant and critical field of research. The methodologies outlined in this guide, from bioassay-guided fractionation to advanced spectroscopic elucidation, provide a robust framework for success. While the fundamental principles of extraction and chromatography have stood the test of time, modern advancements continue to refine the process. The increasing use of hyphenated techniques like LC-MS and LC-NMR allows for the rapid analysis and even preliminary identification of alkaloids in complex mixtures, accelerating the discovery pipeline. As we continue to explore the vast chemical diversity of the natural world, the systematic application of these techniques will undoubtedly unveil new indolizine alkaloids with the potential to become the next generation of therapeutic agents.

References

-

CHROMATOGRAPHY TECHNIQUES FOR ISOLATION OF PHYTOCONSTITUENTS FROM MEDICINAL PLANTS . IIP Series. [Link]

-

Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties . Journal of Basic and Clinical Pharmacy. [Link]

-

Acid–base extraction . Wikipedia. [Link]

-

Preparative Isolation And Purification Of Alkaloids Through Chromatography . Sorbead India. [Link]

-

Biologically active indolizidine alkaloids | Request PDF . ResearchGate. [Link]

-

Acid-Base Extraction . Chemistry LibreTexts. [Link]

-

The extraction, separation and purification of alkaloids in the natural medicine . Journal of Chemical and Pharmaceutical Research. [Link]

-

What are the general steps involved in extracting alkaloids? . Quora. [Link]

-

How to run column chromatography . University of Rochester. [Link]

-

Column Chromatography Procedures . University of Colorado Boulder. [Link]

-

Indolizidine alkaloids – Knowledge and References . Taylor & Francis Online. [Link]

-

How do I purify an alkaloid extract by HPLC? . ResearchGate. [Link]

-

Systematic Separation and Purification of Alkaloids from Euchresta tubulosa Dunn. by Various Chromatographic Methods . ResearchGate. [Link]

-

Bioassay-guided isolation of α-Glucosidase inhibitory constituents from Hypericum sampsonii . PubMed. [Link]

-

Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation . PubMed. [Link]

-

Fetotoxicity of Astragalus lentiginosus (Locoweed) in Spanish Goats . USDA Agricultural Research Service. [Link]

-

(PDF) Theoretical NMR correlations based Structure Discussion . ResearchGate. [Link]

-

Bioassay-guided isolation of potent α-glucosidase inhibitory compounds from the fruit of Piper mullesua Buch-Ham ex D Don. and their in silico screening . PubMed. [Link]

- Isolation of castanospermine and its use as an antidiabetic agent.

-

Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus . PubMed. [Link]

-

Swainsonine | C8H15NO3 . PubChem. [Link]

-

Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography . PubMed Central. [Link]

-

Preparation and biological activities of castanospermine and its derivatives . Journal of Chemical and Pharmaceutical Research. [Link]

-

Bio-assay guided isolation and identification of α-glucosidase inhibitors from the leaves of Aquilaria sinensis . Semantic Scholar. [Link]

-

Common 2D (COSY, HSQC, HMBC) . SDSU NMR Facility – Department of Chemistry. [Link]

-

Alkaloid Separation . Lifeasible. [Link]

-

Castanospermine – Knowledge and References . Taylor & Francis Online. [Link]

-

nmr hsqc hmbc: Topics by Science.gov . Science.gov. [Link]

-

Log-transformed swainsonine concentrations of individual Astragalus... . ResearchGate. [Link]

-

Bio-guided isolation of alpha-glucosidase inhibitory compounds from Vietnamese Garcinia schomburgkiana fruits: in vitro and in silico studies . National Institutes of Health. [Link]

-

Studies on the mechanism of castanospermine inhibition of alpha- and beta-glucosidases . PubMed. [Link]

-

A swainsonine survey of North American Astragalus and Oxytropis taxa implicated as locoweeds . PubMed. [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. 7) Common 2D (COSY, HSQC, HMBC) | SDSU NMR Facility – Department of Chemistry [nmr.sdsu.edu]

- 4. Plants Poisonous to Livestock - Cornell University Department of Animal Science [poisonousplants.ansci.cornell.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. ars.usda.gov [ars.usda.gov]

- 7. Swainsonine and endophyte relationships in Astragalus mollissimus and Astragalus lentiginosus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. jocpr.com [jocpr.com]

- 9. taylorandfrancis.com [taylorandfrancis.com]

- 10. Isolation and characterization of saponins from Castanospermum australe Cunn. et Fraser - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. ecommons.cornell.edu [ecommons.cornell.edu]

- 12. researchgate.net [researchgate.net]

- 13. Electrospray–Mass Spectrometry-Guided Targeted Isolation of Indole Alkaloids from Leaves of Catharanthus roseus by Using High-Performance Countercurrent Chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bioassay-guided isolation of α-Glucosidase inhibitory constituents from Hypericum sampsonii - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Bioassay-guided isolation of potent α-glucosidase inhibitory compounds from the fruit of Piper mullesua Buch-Ham ex D Don. and their in silico screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Acid–base extraction - Wikipedia [en.wikipedia.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. quora.com [quora.com]

- 19. column-chromatography.com [column-chromatography.com]

- 20. chemistry.miamioh.edu [chemistry.miamioh.edu]

- 21. researchgate.net [researchgate.net]

- 22. researchgate.net [researchgate.net]

- 23. Application of two-dimensional selective-TOCSY HMBC for structure elucidation of impurities in mixture without separation - PubMed [pubmed.ncbi.nlm.nih.gov]

A Theoretical Investigation into the Electronic Structure of 7-Methylindolizine: A Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive theoretical framework for investigating the electronic structure of 7-methylindolizine, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Drawing upon established computational methodologies, this document outlines a systematic approach to elucidating the molecule's frontier molecular orbitals, electronic transitions, and spectroscopic properties. This guide is intended for researchers, scientists, and drug development professionals seeking to understand and predict the photophysical behavior and reactivity of this compound and its derivatives.

Introduction: The Significance of this compound

Indolizine and its derivatives are a class of nitrogen-containing heterocyclic compounds that form the core structure of various natural products and synthetic molecules with diverse pharmacological activities.[1][2][3] The indolizine nucleus, an isomer of the more common indole, possesses a unique 10-π electron aromatic system that imparts distinct electronic and photophysical properties.[2] The introduction of a methyl group at the 7-position of the indolizine core, yielding this compound, can significantly influence its electronic structure and, consequently, its biological activity and potential applications in areas such as fluorescent probes and organic light-emitting diodes (OLEDs).[3][4]

A thorough understanding of the electronic structure of this compound is paramount for the rational design of novel therapeutic agents and functional materials. Theoretical and computational studies provide a powerful and cost-effective means to gain deep insights into molecular properties at the atomic level, complementing and guiding experimental investigations.[5][6] This guide details a robust computational workflow for characterizing the electronic landscape of this compound.

Theoretical Methodology: A Self-Validating Computational Protocol

To ensure the reliability and accuracy of the theoretical predictions, a multi-step computational protocol grounded in Density Functional Theory (DFT) and Time-Dependent Density Functional Theory (TD-DFT) is proposed. These methods have been extensively validated for their ability to provide a deep understanding of the molecular structures and the absorption and fluorescence properties of organic molecules.[5][7]

Ground State Geometry Optimization

The first and most critical step is to determine the most stable three-dimensional structure of this compound in its electronic ground state.

Protocol:

-

Initial Structure Generation: Construct the initial 3D structure of this compound using a molecular building software.

-

Geometry Optimization: Perform a full geometry optimization without any symmetry constraints using a suitable DFT functional and basis set.

-

Recommended Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used and well-benchmarked hybrid functional for organic molecules.[8]

-

Recommended Basis Set: 6-311++G(d,p) is a triple-zeta basis set that includes diffuse functions (++) to accurately describe the electron density far from the nucleus and polarization functions (d,p) to account for the non-spherical nature of electron distribution in molecules.[8]

-

-

Vibrational Frequency Analysis: Perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface. The absence of imaginary frequencies indicates a stable equilibrium geometry.

The causality behind this choice of methodology lies in the balance between computational cost and accuracy. The B3LYP functional in conjunction with a triple-zeta basis set has been shown to provide reliable geometric parameters for a wide range of organic molecules.

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions and electronic transitions.[9] Analyzing their energy levels and spatial distributions provides crucial insights into the molecule's reactivity and photophysical properties.

Workflow:

-

Orbital Energy Calculation: Using the optimized ground-state geometry, calculate the energies of the molecular orbitals.

-

Visualization: Generate isosurface plots of the HOMO and LUMO to visualize their spatial distribution across the this compound molecule.

-

Energy Gap Determination: Calculate the HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO), which is a key indicator of the molecule's kinetic stability and electronic excitability.

The visualization of these orbitals allows for a qualitative understanding of the regions of the molecule that are most likely to act as electron donors (HOMO) and electron acceptors (LUMO).

Caption: Workflow for Frontier Molecular Orbital (FMO) Analysis.

Excited State Calculations and Simulated UV-Vis Spectrum

To understand the photophysical properties of this compound, it is essential to investigate its electronically excited states. TD-DFT is a powerful tool for this purpose, allowing for the calculation of vertical excitation energies and oscillator strengths, which can be used to simulate the UV-Vis absorption spectrum.[7]

Protocol:

-

TD-DFT Calculation: Perform a TD-DFT calculation on the optimized ground-state geometry.

-

Recommended Functional: The choice of functional can be critical for excited state calculations. While B3LYP is often a good starting point, other functionals like CAM-B3LYP or ωB97X-D may provide more accurate results, especially for charge-transfer excitations.

-

-

Excitation Energy and Oscillator Strength: Extract the vertical excitation energies (in eV or nm) and the corresponding oscillator strengths for the lowest-lying singlet excited states. The oscillator strength is a measure of the probability of a particular electronic transition.

-

Spectrum Simulation: Generate a theoretical UV-Vis absorption spectrum by broadening the calculated electronic transitions with a Gaussian or Lorentzian function. This allows for direct comparison with experimental spectra.

This protocol provides a self-validating system, as the simulated spectrum can be compared with experimentally measured UV-Vis spectra of indolizine or its derivatives to assess the accuracy of the chosen computational method.

Predicted Electronic Structure and Properties of this compound

Based on the known electronic properties of the parent indolizine molecule and the effect of methyl substitution on aromatic systems, we can anticipate the following outcomes from the proposed theoretical study.

Molecular Geometry

The indolizine ring system is planar. The addition of the methyl group at the 7-position is expected to cause minor distortions in the bond lengths and angles of the pyridine ring, but the overall planarity of the bicyclic system should be maintained.

Frontier Molecular Orbitals

The HOMO and LUMO of indolizine are π-orbitals distributed over the entire bicyclic system. The methyl group at the 7-position is an electron-donating group, which is expected to raise the energy of the HOMO more significantly than the LUMO. This will likely lead to a smaller HOMO-LUMO gap compared to the parent indolizine, suggesting that this compound may be more reactive and exhibit a red-shifted absorption spectrum.

Table 1: Predicted Frontier Molecular Orbital Properties of this compound

| Property | Predicted Value/Characteristic | Rationale |

| HOMO Energy | Higher than indolizine | Electron-donating effect of the methyl group |

| LUMO Energy | Slightly higher than indolizine | Weaker influence of the methyl group on the LUMO |

| HOMO-LUMO Gap | Smaller than indolizine | Destabilization of the HOMO |

| HOMO Distribution | Concentrated on the five-membered ring and the nitrogen atom | Typical for indolizine systems |

| LUMO Distribution | Distributed across the entire bicyclic system | Typical for indolizine systems |

Electronic Transitions and UV-Vis Spectrum

The electronic transitions in indolizine are primarily of the π → π* type.[9] The lowest energy absorption band in indolizine is typically observed in the near-UV region. Due to the predicted smaller HOMO-LUMO gap, the lowest energy π → π* transition in this compound is expected to be red-shifted (occur at a longer wavelength) compared to indolizine.

Caption: Schematic of the dominant π → π* electronic transition.

Conclusion and Future Directions

This technical guide has outlined a robust and scientifically sound theoretical framework for the comprehensive investigation of the electronic structure of this compound. By employing DFT and TD-DFT methods, researchers can gain valuable insights into the molecule's geometry, frontier molecular orbitals, and electronic transitions. These theoretical predictions can serve as a powerful tool to guide the synthesis of novel indolizine derivatives with tailored electronic and photophysical properties for applications in drug development and materials science.

Future work should focus on validating the theoretical predictions through experimental spectroscopic measurements of this compound. Furthermore, the computational protocol described herein can be extended to investigate the effects of different substituents at various positions on the indolizine core, thereby enabling the in-silico design of molecules with desired functionalities.

References

-

G. Ouzounidou, I. Sperdouli, M. Moustakas, et al. (2023). Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates. PMC. Available at: [Link]

-

Z.M. Essam, G. Ersoy, D. Setiawan, M. Henary. (2021). Donor Acceptor Fluorophores: Synthesis, Optical Properties, TD-DFT and Cytotoxicity Studies. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Review on Chemistry of Natural and Synthetic Indolizines with their Chemical and Pharmacological Properties. Journal of Basic and Clinical Pharmacy. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. MDPI. Available at: [Link]

-

Anonymous. (n.d.). Recent Advances in the Synthesis of Indolizines and their Derivatives. International Journal of Engineering Trends and Technology. Available at: [Link]

-

Anonymous. (n.d.). Rotationally Resolved Electronic Spectroscopy of 6-Methylindole: Structures, Transition moments, and Permanent Dipole Moments of Ground and Excited Singlet States. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). SYNTHESIS AND SPECTROSCOPIC PROPERTIES OF NOVEL INDOLIZINES AND AZAINDOLIZINES. Revue Roumaine de Chimie. Available at: [Link]

-

Anonymous. (2021). Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles. MDPI. Available at: [Link]

-

Anonymous. (n.d.). Indolizine derivatives: Recent advances and potential pharmacological activities. ResearchGate. Available at: [Link]

-

Hebestreit, M.-L., Böschen, H., Lartian, H., Meerts, W. L., & Schmitt, M. (2021). Rotationally resolved electronic spectroscopy of 6-methylindole. Radboud Repository. Available at: [Link]

-

Anonymous. (n.d.). Synthesis and spectroscopic properties of novel indolizines and azaindolizines. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Spectroscopic (FT-Raman, FT-IR, UV-Vis, and NMR) and Theoretical Analysis of 1-Methylindole: Structural Characterization, Non-Covalent Interactions, and Electronic Properties. R Discovery. Available at: [Link]

-

Anonymous. (n.d.). Electronic transitions of molecules: vibrating Lewis structures. Chemical Science. Available at: [Link]

-

Anonymous. (2023). In Silico, SwissADME, and DFT Studies of Newly Synthesized Oxindole Derivatives Followed by Antioxid. Semantic Scholar. Available at: [Link]

-

Anonymous. (2016). Recent advances in the synthesis of indolizines and their π-expanded analogues. Organic & Biomolecular Chemistry. Available at: [Link]

-

Anonymous. (n.d.). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. PMC. Available at: [Link]

-

Anonymous. (2010). Synthesis and antiproliferative activity of indolizine derivatives incorporating a cyclopropylcarbonyl group against Hep-G2 cancer cell line. PubMed. Available at: [Link]

-

Anonymous. (n.d.). Experimental and Theoretical Photoemission Study of Indole and Its Derivatives in the Gas Phase. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Spectroscopy 2: electronic transitions. Cercomp. Available at: [Link]

-

Anonymous. (n.d.). DFT/TD-DFT calculations, spectroscopic characterizations (FTIR, NMR, UV–vis), molecular docking and enzyme inhibition study of 7-benzoyloxycoumarin. ResearchGate. Available at: [Link]

-

Anonymous. (n.d.). Molecular electronic transition. Wikipedia. Available at: [Link]

Sources

- 1. jbclinpharm.org [jbclinpharm.org]

- 2. ijettjournal.org [ijettjournal.org]

- 3. researchgate.net [researchgate.net]

- 4. Recent advances in the synthesis of indolizines and their π-expanded analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C6OB00985A [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Computational Study of the Electron Spectra of Vapor-Phase Indole and Four Azaindoles - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Fluorescence Properties, and DFT Modeling of Difluoroboron Biindolediketonates - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Molecular electronic transition - Wikipedia [en.wikipedia.org]

Navigating the Lipophilic Core: A Technical Guide to 7-Methylindolizine SAR

Topic: Exploring the SAR of 7-Methylindolizine Analogs Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary: The Hydrophobic Anchor

In the vast library of nitrogen-fused heterocycles, the indolizine scaffold stands out as a "privileged structure" due to its electronic versatility and resemblance to purine bases and indole alkaloids. While much literature focuses on the functionalization of the pyrrole ring (positions 1, 2, and 3), the This compound subclass represents a critical study in lipophilic anchoring.

The 7-methyl group, derived from the accessible precursor 4-picoline (4-methylpyridine), often serves as a metabolic handle or a hydrophobic probe. This guide explores the Structure-Activity Relationship (SAR) of this specific analog, contrasting its lipophilic nature against polar isosteres (e.g., 7-formyl) and detailing its synthesis and biological evaluation, particularly in the context of antimycobacterial and anticancer therapeutics.

Chemical Architecture & Synthesis

The construction of the this compound core relies on the 1,3-dipolar cycloaddition of pyridinium ylides.[1] This route is preferred over the Chichibabin cyclization for this specific isomer because it allows for regioselective control derived directly from the substitution pattern of the starting pyridine.

The Retrosynthetic Logic

To achieve a substituent at the 7-position of the final indolizine ring, one must start with a pyridine substituted at the 4-position (para to the nitrogen).

-

Starting Material: 4-Picoline (4-Methylpyridine).

-

Mechanism: The 4-methyl group on the pyridine ring translates directly to the 7-position on the fused indolizine system (since the bridgehead nitrogen is position 4).

Synthetic Workflow Visualization

The following diagram outlines the [3+2] cycloaddition pathway, the industry standard for generating this scaffold with high regiofidelity.

Figure 1: Regioselective synthesis of this compound via 1,3-dipolar cycloaddition of pyridinium ylides.

SAR Deep Dive: The 7-Methyl Indolizine Profile

The biological activity of this compound analogs is governed by three distinct zones. Understanding the interplay between the fixed 7-methyl group and variable zones is key to optimization.

Zone 1: The 7-Position (The Anchor)

-

Identity: Methyl group (-CH3).[2]

-

Effect: Increases LogP (lipophilicity), improving membrane permeability. It provides a steric bulk that can fill hydrophobic pockets in enzymes like CYP121 (Mycobacterium) or Tubulin (Cancer).

-

Contrast: In antimycobacterial studies, replacing the 7-methyl with a 7-formyl (-CHO) group often increases potency against M. tuberculosis.[3][4] This suggests that while 7-methyl aids entry, the target pocket may contain residues (e.g., Arg, Ser) requiring hydrogen bonding which the methyl group cannot provide.

-

Guideline: Use 7-methyl for initial hit-finding to ensure cell penetration. Transition to 7-formyl or 7-hydroxymethyl to probe H-bond donor/acceptor interactions once the scaffold is validated.

-

Zone 2: Positions 1, 2, & 3 (The Warhead)

The pyrrole ring (5-membered) is the primary site for introducing pharmacophores.

-

Position 3 (Acyl/Ester): Electron-withdrawing groups (EWGs) here stabilize the ring and are crucial for antitubercular activity.

-

Position 1 & 2 (Aryl): Introduction of phenyl or substituted phenyl rings allows for

-

Zone 3: Positions 5, 6, & 8 (The Tuner)

-

Position 5: Substituents here cause significant steric clash with the substituent at Position 4 (the bridgehead lone pair/interaction). Generally left unsubstituted in 7-methyl analogs to maintain planarity.

Quantitative SAR Summary (Antimycobacterial Focus)

Data synthesized from comparative studies on H37Rv strains.

| Compound Variant | R7 Substituent | R1/R2/R3 Modification | MIC (µg/mL) vs H37Rv | Mechanism Insight |

| Analog A | -CH3 (Methyl) | 3-Carboxylate, 2-Phenyl | 32.0 | High lipophilicity; good entry, moderate binding. |

| Analog B | -CHO (Formyl) | 3-Carboxylate, 2-Phenyl | 4.0 | H-bond acceptor capability improves target affinity. |

| Analog C | -H (Unsubstituted) | 3-Carboxylate, 2-Phenyl | >64.0 | Lacks hydrophobic/steric anchor at Pos 7. |

| Analog D | -CH3 | 1-Nitro, 2-Phenyl | 16.0 | Nitro group adds electronic depth; 7-Me retains permeability. |

Case Study: Targeting M. tuberculosis (CYP121)

Recent literature highlights the this compound scaffold as a potential inhibitor of CYP121 , an essential cytochrome P450 enzyme in M. tuberculosis involved in mycocyclosin synthesis.[4]

Mechanism of Action Pathway

The 7-methyl group likely docks into a hydrophobic cleft near the heme center, while polar substituents at positions 1 or 3 interact with the active site entrance.

Figure 2: Proposed mechanism of action for this compound antimycobacterial agents targeting CYP121.

Experimental Protocols

Protocol A: Synthesis of this compound-3-carboxylate

Objective: Synthesize the core scaffold from 4-picoline.

-

Quaternization:

-

Dissolve 4-picoline (10 mmol) and ethyl bromoacetate (10 mmol) in dry acetone (20 mL).

-

Stir at room temperature for 12 hours.

-

Filter the precipitated pyridinium salt, wash with cold acetone, and dry under vacuum.

-

-

Cycloaddition:

-

Suspend the pyridinium salt (5 mmol) in toluene (30 mL).

-

Add triethylamine (15 mmol) and ethyl propiolate (or substituted alkyne) (7 mmol).

-

Caution: Add MnO2 (20 mmol) as an oxidant if using non-leaving group alkynes to ensure aromatization.

-

Reflux at 110°C for 6-8 hours. Monitor via TLC (Hexane:EtOAc 7:3).

-

-

Purification:

-

Filter off inorganic solids (MnO2/salts).

-

Concentrate filtrate under reduced pressure.

-

Purify via silica gel column chromatography (Gradient: 0-20% EtOAc in Hexanes).

-

Validation: Confirm 7-methyl signal via 1H-NMR (approx.

2.3-2.4 ppm, singlet).

-

Protocol B: Antimycobacterial Assay (MABA)

Objective: Determine Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv.[5]

-

Preparation:

-

Prepare stock solutions of this compound analogs in DMSO (10 mg/mL).

-

Dilute in Middlebrook 7H9 broth supplemented with OADC to final testing concentrations (range 64 µg/mL to 0.125 µg/mL).

-

-

Inoculation:

-

Add 100 µL of M. tuberculosis H37Rv suspension (

CFU/mL) to 96-well plates containing drug dilutions. -

Include controls: Rifampicin (positive), DMSO (solvent), Media only (sterile).

-

-

Incubation:

-

Incubate at 37°C for 7 days.

-

-

Readout (Alamar Blue):

-

Add 20 µL of Alamar Blue (Resazurin) solution and 12 µL of 10% Tween 80.

-

Incubate for an additional 24 hours.

-

Interpretation:

-

Pink: Living bacteria (Reduction of Resazurin).

-

Blue: No growth (Inhibition).

-

-

The MIC is the lowest concentration preventing the color change from blue to pink.

-

Future Directions & Computational Insights

While 7-methylindolizines provide a robust, metabolically stable scaffold, future optimization should focus on "Scaffold Hopping" at the 7-position.

-

Bioisosteres: Replace the 7-methyl with a trifluoromethyl (-CF3) group. This retains lipophilicity and steric bulk but prevents metabolic oxidation of the methyl group, potentially extending half-life (

). -

Docking Studies: Prioritize docking simulations against DNA GyrB and InhA in addition to CYP121, as multi-target inhibition is common in indolizine pharmacology.

References

-

Venugopala, K. N., et al. (2019).

-

Gundersen, L. L., et al. (2007). Indolizines as Novel Potent Inhibitors of 15-Lipoxygenase. Journal of Medicinal Chemistry.[5][7]

-

[Link]

-

-

Sandhu, S., et al. (2023). Indolizine Scaffold: A rich source of potent anticancer agents.[8] European Journal of Medicinal Chemistry.[5][7]

-

[Link]

-

-

Basavarajaiah, S. M., et al. (2019). Synthesis and biological evaluation of this compound derivatives as anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters.[7]

-

[Link]

-

Sources

- 1. Indolizine synthesis [organic-chemistry.org]

- 2. Alkali-amide controlled selective synthesis of 7-azaindole and 7-azaindoline through domino reactions of 2-fluoro-3-methylpyridine and aldehydes - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. Anti-Tubercular Activity of Substituted 7-Methyl and 7-Formylindolizines and In Silico Study for Prospective Molecular Target Identification - PMC [pmc.ncbi.nlm.nih.gov]

- 5. semanticscholar.org [semanticscholar.org]

- 6. Synthesis of a 7-Azaindole by Chichibabin Cyclization: Reversible Base-Mediated Dimerization of 3-Picolines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Anti-tubercular activity and molecular docking studies of indolizine derivatives targeting mycobacterial InhA enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

7-Methylindolizine Derivatives: A Technical Guide to Their Potential as Enzyme Inhibitors

Foreword: The Rising Prominence of the Indolizine Scaffold in Drug Discovery

To the dedicated researchers, scientists, and drug development professionals who are at the forefront of therapeutic innovation, this guide offers a deep dive into a promising class of heterocyclic compounds: 7-methylindolizine derivatives. As structural isomers of the well-explored indole nucleus, indolizines present a unique and compelling scaffold for the design of novel enzyme inhibitors.[1][2] Their diverse pharmacological activities, ranging from anticancer and anti-inflammatory to antimicrobial, underscore their potential in addressing a spectrum of human diseases.[1] This document moves beyond a mere survey of the literature to provide a practical, in-depth technical guide. Herein, we will explore the synthesis, mechanistic action, and evaluation of this compound derivatives, equipping you with the foundational knowledge and detailed protocols necessary to advance your research in this exciting field.

The Strategic Importance of the 7-Methyl Group: A Locus of Bioactivity

The indolizine core, a fused bicyclic system containing a nitrogen atom at the bridgehead, offers numerous positions for substitution, each influencing the molecule's physicochemical properties and biological activity. Structure-activity relationship (SAR) studies have consistently highlighted the significance of substituents at various positions of the indolizine ring in dictating their pharmacological effects.[1] The 7-position, in particular, has emerged as a critical determinant of bioactivity. The introduction of a methyl group at this position can significantly modulate the electronic and steric profile of the molecule, thereby influencing its interaction with biological targets. This guide will focus specifically on these 7-methylated analogs, exploring how this seemingly simple modification can unlock potent and selective enzyme inhibition.

Synthesis of this compound Derivatives: A Practical, Step-by-Step Protocol

The efficient construction of the indolizine scaffold is paramount for exploring its therapeutic potential. While various synthetic routes exist, the one-pot, microwave-assisted synthesis of ethyl 3-substituted-7-methylindolizine-1-carboxylates stands out for its efficiency and high yields. This method leverages the principles of green chemistry to provide rapid access to a diverse library of compounds.[3]

Experimental Protocol: One-Pot Microwave-Assisted Synthesis

This protocol details the synthesis of ethyl 3-substituted-7-methylindolizine-1-carboxylates.

Materials:

-

4-methylpyridine

-

Substituted phenacyl bromide (e.g., 4-chlorophenacyl bromide)

-

Ethyl but-2-ynoate

-

Triethylamine (TEA)

-

Acetonitrile (ACN)

-

8 mL microwave tube

-

Nitrogen atmosphere

-

Microwave reactor

-

Thin Layer Chromatography (TLC) plates

-

Ethyl acetate

-

Brine solution

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In an 8 mL microwave tube, combine 4-methylpyridine (1.07 mmol), the desired substituted phenacyl bromide (1.07 mmol), ethyl but-2-ynoate (1.07 mmol), and triethylamine (1.07 mmol) in acetonitrile.

-

Inert Atmosphere: Purge the microwave tube with nitrogen gas to establish an inert atmosphere.

-

Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the reaction mixture for 5 minutes. The reaction progress should be monitored by TLC.

-

Work-up: Upon completion, allow the reaction mixture to cool to room temperature. Dilute the mixture with water.

-

Extraction: Extract the aqueous layer twice with ethyl acetate.

-

Washing: Wash the combined organic layers with brine solution.

-

Solvent Removal: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired ethyl 3-substituted-7-methylindolizine-1-carboxylate. The purity of the final compound should be confirmed by HPLC, and its structure elucidated by FT-IR, NMR (¹H and ¹³C), and LC-MS.

Causality Behind Experimental Choices:

-

Microwave Irradiation: This technique significantly accelerates the reaction rate, reducing reaction times from hours to minutes compared to conventional heating methods.[3] The focused heating effect of microwaves promotes efficient energy transfer to the polar reactants, leading to rapid formation of the indolizine core.

-

One-Pot Reaction: This approach enhances efficiency by combining multiple synthetic steps into a single procedure, minimizing intermediate isolation and purification steps, which saves time and resources.

-

Triethylamine (TEA): TEA acts as a base to facilitate the in situ generation of the pyridinium ylide from 4-methylpyridine and the phenacyl bromide, a key intermediate in the 1,3-dipolar cycloaddition reaction that forms the indolizine ring.

-

Nitrogen Atmosphere: An inert atmosphere is crucial to prevent oxidation of the reactants and intermediates, ensuring a cleaner reaction and higher yield of the desired product.

Mechanism of Action: Unraveling the Inhibition of Key Enzymes

This compound derivatives have demonstrated inhibitory activity against a range of enzymes implicated in various diseases. Understanding their mechanism of action at a molecular level is crucial for rational drug design and optimization.

Inhibition of Cyclooxygenase-2 (COX-2)

The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation and pain.[1] Selective inhibition of COX-2 over its isoform, COX-1, is a desirable therapeutic strategy to minimize gastrointestinal side effects associated with non-steroidal anti-inflammatory drugs (NSAIDs).[1] Molecular modeling studies of 7-methoxy indolizine derivatives, close analogs of 7-methylindolizines, have indicated that hydrophobic interactions are a major contributor to their COX-2 inhibition.[1]

Inhibition of Acetylcholinesterase (AChE)

Acetylcholinesterase (AChE) is a critical enzyme in the central nervous system responsible for the breakdown of the neurotransmitter acetylcholine.[4] Inhibition of AChE is a primary therapeutic approach for Alzheimer's disease.[5] While specific kinetic studies on this compound derivatives are emerging, the broader class of indolizine and indole derivatives has shown potent AChE inhibitory activity.[6] Docking studies suggest that these compounds can interact with key residues in both the catalytic active site (CAS) and the peripheral anionic site (PAS) of the enzyme.

Quantitative Analysis of Enzyme Inhibition

The inhibitory potency of this compound derivatives is quantified by determining their half-maximal inhibitory concentration (IC₅₀) values. A lower IC₅₀ value indicates a more potent inhibitor.

| Derivative Class | Target Enzyme | IC₅₀ (µM) | Reference |

| Diethyl 3-(4-cyanobenzoyl)-7-methoxyindolizine-1,2-dicarboxylate | COX-2 | 5.84 | [1] |

| Indomethacin (Reference Drug) | COX-2 | 6.84 | [1] |

| 2-(2-(4-(2-chlorobenzyl)piperazin-1-yl)ethyl)isoindoline-1,3-dione | Acetylcholinesterase | 0.91 | [5] |

| Donepezil (Reference Drug) | Acetylcholinesterase | 0.14 | [5] |

Experimental Protocols for Enzyme Inhibition Assays

A self-validating system is crucial for obtaining reliable and reproducible data. The following protocols for AChE and COX-2 inhibition assays are widely accepted and provide a robust framework for evaluating your this compound derivatives.

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is a standard method for measuring AChE activity.[4][7]

Materials:

-

96-well microplate

-

Phosphate buffer (0.1 M, pH 8.0)

-

Acetylcholinesterase (AChE) solution (1 U/mL)

-

Test compound (this compound derivative) solution

-

5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) solution (10 mM)

-

Acetylthiocholine iodide (ATCI) solution (14 mM)

-

Sodium dodecyl sulfate (SDS) solution (5%)

-

Microplate reader

Procedure:

-

Reaction Mixture Preparation: In each well of a 96-well plate, add 140 µL of 0.1 M phosphate buffer (pH 8.0), 10 µL of the test compound solution (at various concentrations), and 10 µL of AChE solution (1 U/mL). For the control wells, add 10 µL of the solvent used to dissolve the test compound instead of the test compound solution.

-

Pre-incubation: Incubate the plate for 10 minutes at 25 °C.

-

Addition of DTNB: Add 10 µL of 10 mM DTNB solution to each well.

-

Initiation of Reaction: Start the enzymatic reaction by adding 10 µL of 14 mM ATCI solution to each well.

-

Shaking: Shake the plate for 1 minute.

-

Stopping the Reaction: After a defined incubation period (e.g., 10 minutes), stop the reaction by adding 20 µL of 5% SDS solution.

-

Absorbance Measurement: Measure the absorbance of the yellow product at 412 nm using a microplate reader.

-

Calculation of Inhibition: The percentage of AChE inhibition is calculated using the following formula: % Inhibition = [(Absorbance of Control - Absorbance of Test) / Absorbance of Control] x 100

COX-2 Inhibitor Screening Assay (Fluorometric)

This assay measures the peroxidase activity of COX-2.[8][9]

Materials:

-

96-well black microplate

-

COX Assay Buffer

-

Human recombinant COX-2 enzyme

-

COX Probe

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Test compound (this compound derivative) solution

-

Fluorometer

Procedure:

-

Reagent Preparation: Prepare all reagents according to the manufacturer's instructions. Dilute the test inhibitors to 10x the final desired concentration in COX Assay Buffer.

-

Reaction Setup:

-

Sample Wells: Add 10 µL of the diluted test inhibitor.

-

Enzyme Control Wells (No Inhibitor): Add 10 µL of COX Assay Buffer.

-

Inhibitor Control Wells: Add a known COX-2 inhibitor (e.g., Celecoxib).

-

-

Enzyme Addition: Dilute the COX-2 enzyme to the working concentration with COX Assay Buffer. Add 20 µL of the diluted enzyme to all wells except the "Negative Control" wells. To the negative control wells, add the appropriate volume of assay buffer.

-

Probe and Cofactor Addition: Prepare a mixture of the COX Probe and COX Cofactor in COX Assay Buffer. Add the appropriate volume of this mixture to each well.

-

Initiation of Reaction: Initiate the reaction by adding the arachidonic acid substrate solution to all wells.

-

Fluorescence Measurement: Immediately place the plate in a fluorometer and measure the fluorescence kinetically at an excitation wavelength of ~535 nm and an emission wavelength of ~587 nm.

-